SW033291

Übersicht

Beschreibung

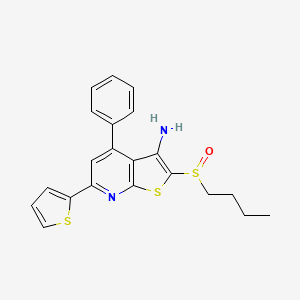

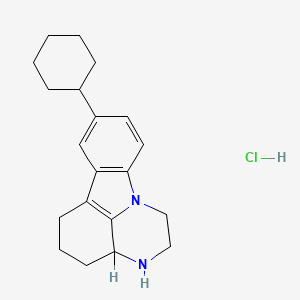

SW033291 ist ein niedermolekularer Inhibitor, der das Enzym 15-Hydroxyprostaglandin-Dehydrogenase angreift. Dieses Enzym ist für den Abbau von Prostaglandin E2 verantwortlich, einem Lipidmediator, der an verschiedenen physiologischen Prozessen beteiligt ist, wie z. B. Entzündungen, Geweberegeneration und Immunantworten. Durch die Hemmung der 15-Hydroxyprostaglandin-Dehydrogenase erhöht this compound die Spiegel von Prostaglandin E2 und verstärkt so seine positiven Wirkungen in verschiedenen Geweben .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Thieno[2,3-b]pyridin-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die von kommerziell erhältlichen Vorläufern ausgehen.

Einführung der Butylsulfinylgruppe: Dieser Schritt beinhaltet die Oxidation einer Butylthiogruppe zu einer Butylsulfinylgruppe unter Verwendung eines Oxidationsmittels wie Wasserstoffperoxid.

Kupplung mit Phenyl- und Thiophengruppen: Der letzte Schritt beinhaltet die Kupplung des Thieno[2,3-b]pyridin-Kerns mit Phenyl- und Thiophengruppen durch palladiumkatalysierte Kreuzkupplungsreaktionen

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, Durchflusschemie und automatisierten Reinigungssystemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

SW033291 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, einschließlich, aber nicht beschränkt auf:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von Prostaglandin E2 in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In der Forschung zur Geweberegeneration, Entzündung und Immunantwort eingesetzt.

Medizin: Untersucht wegen seiner möglichen therapeutischen Wirkungen bei Erkrankungen wie Typ-2-Diabetes mellitus, Lebererkrankungen und Muskelregeneration.

Industrie: Wird bei der Entwicklung neuer therapeutischer Strategien und Arzneimittelformulierungen eingesetzt .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms 15-Hydroxyprostaglandin-Dehydrogenase. Diese Hemmung führt zu einem Anstieg der Spiegel von Prostaglandin E2, das wiederum verschiedene Signalwege aktiviert, wie z. B. den PI3K/Akt-Signalweg. Diese Signalwege sind an Prozessen wie Geweberegeneration, Entzündung und Immunantworten beteiligt .

Wirkmechanismus

Target of Action

The primary target of 2-(Butylsulfinyl)-4-phenyl-6-(2-thienyl)-thieno[2,3-b]pyridin-3-amine, also known as SW033291, is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme is responsible for the inactivation of prostaglandin E2 (PGE2) .

Mode of Action

This compound acts as a small-molecule inhibitor that targets 15-PGDH . By inhibiting 15-PGDH, this compound elevates the production of PGE2 . This increase in PGE2 production has been shown to accelerate the recovery and potentiate the regeneration of multiple tissues, including bone, liver, and colon .

Biochemical Pathways

The action of this compound affects the PI3K/Akt pathway . This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. In the context of muscle-derived stem cells (MDSCs), this compound enhances myogenic differentiation and myotube formation by upregulating a series of myogenic markers . This suggests that the PI3K/Akt pathway plays a crucial role in the mechanism underlying the promotive effects of this compound .

Pharmacokinetics

Additionally, a study has laid the foundation for the development of a sustained release platform for the delivery of this compound , which could potentially enhance its bioavailability and therapeutic efficacy.

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It promotes the production of PGE2 by MDSCs . It also enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . These actions result in the potentiation of tissue regeneration, including the bone, liver, and colon .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of muscle regeneration, the incorporation of this compound with MDSCs in a fibrin gel has been used to repair large skeletal muscle defects . The addition of this compound significantly promoted myofiber formation within the defect region with a mild immune response, less fibrosis, and sufficient vascularization . This suggests that the local tissue environment can influence the efficacy and stability of this compound’s action.

Biochemische Analyse

Biochemical Properties

SW033291 has been shown to interact with the enzyme 15-PGDH . The compound binds to 15-PGDH in a non-competitive manner, with an IC50 and Ki app of 1.5 nM and 0.1 nM respectively . This interaction results in a decrease in the enzymatic activity of 15-PGDH by 85% .

Cellular Effects

In vitro studies have shown that this compound enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . Additionally, the activation of the PI3K/Akt pathway was involved in the mechanism underlying these promotive effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 15-PGDH, leading to an increase in the levels of prostaglandin PGE2 in various tissues . This increase in PGE2 levels has been associated with enhanced tissue regeneration .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving muscle-derived stem cells, it was found that treatment with this compound significantly promoted the production of PGE2 by these cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant benefits. For example, in mice that received bone marrow transplants, treatment with this compound (10 mg/kg, intraperitoneal injection, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells .

Metabolic Pathways

Given its role as an inhibitor of 15-PGDH, it is likely that it impacts the metabolism of prostaglandins .

Transport and Distribution

Given its role in increasing PGE2 levels, it is likely that it is transported to sites where 15-PGDH is present .

Subcellular Localization

Given its role as an inhibitor of 15-PGDH, it is likely that it localizes to sites where this enzyme is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SW033291 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:

Formation of the thieno[2,3-b]pyridine core: This is achieved through a series of cyclization reactions starting from commercially available precursors.

Introduction of the butylsulfinyl group: This step involves the oxidation of a butylthio group to a butylsulfinyl group using an oxidizing agent such as hydrogen peroxide.

Coupling with phenyl and thiophene groups: The final step involves coupling the thieno[2,3-b]pyridine core with phenyl and thiophene groups through palladium-catalyzed cross-coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and automated purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SW033291 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Oxidation: Die Butylthiogruppe in this compound kann zu einer Butylsulfinylgruppe oxidiert werden.

Substitution: Die Phenyl- und Thiophengruppen können unter geeigneten Bedingungen Substitutionsreaktionen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid wird häufig als Oxidationsmittel verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören die oxidierten und substituierten Derivate von this compound, die die Kernstruktur der Verbindung beibehalten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- ZINC14557836

- ZINC14638400

- Andere 15-Hydroxyprostaglandin-Dehydrogenase-Inhibitoren, die durch Hochdurchsatz-Screening identifiziert wurden .

Einzigartigkeit

SW033291 zeichnet sich durch seine hohe Affinität und Spezifität für 15-Hydroxyprostaglandin-Dehydrogenase aus, mit einer Dissoziationskonstanten von 0,1 nM. Diese hohe Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung der Rolle von Prostaglandin E2 in verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

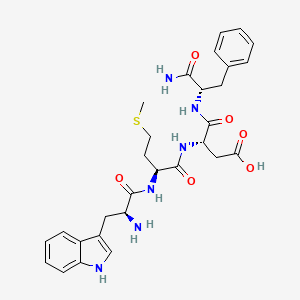

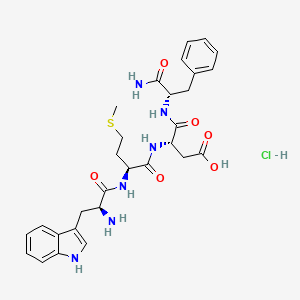

IUPAC Name |

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

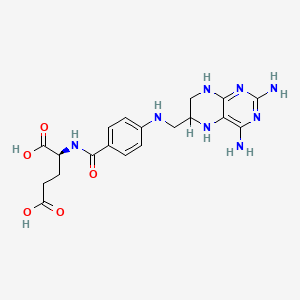

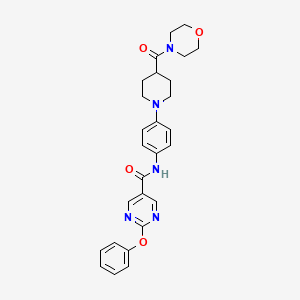

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)